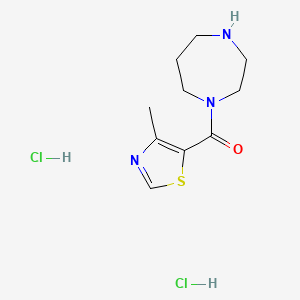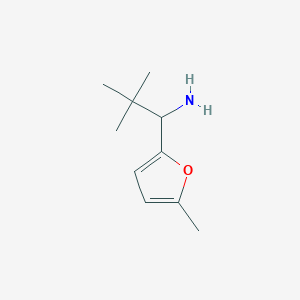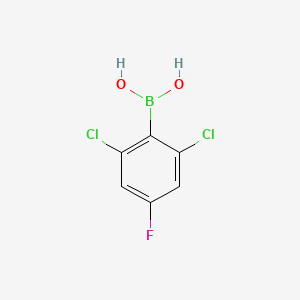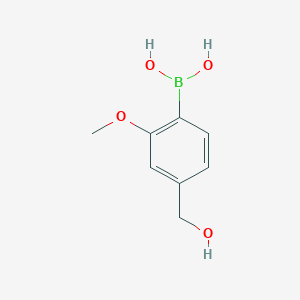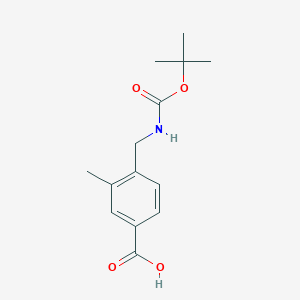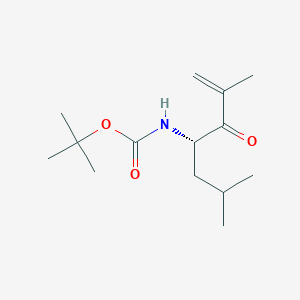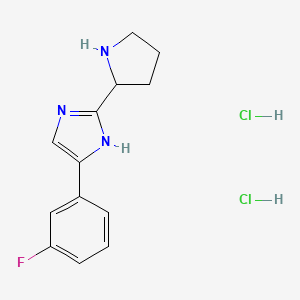
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
説明
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, also known as FPI-D, is an important synthetic compound used in a variety of scientific research applications. FPI-D is a small molecule that has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. FPI-D is a versatile compound that has been used in studies to investigate the mechanism of action of various drugs, as well as to explore the biochemical and physiological effects of various compounds.
科学的研究の応用
Crystal Structure Analysis
Research on similar compounds, such as 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide, has focused on crystal structure analysis. These studies provide valuable insights into the dihedral angles and hydrogen bonding patterns, contributing to a deeper understanding of molecular interactions (Selig, Schollmeyer, Albrecht, & Laufer, 2010).
Biological Studies
Another area of research includes the synthesis and evaluation of imidazole derivatives for biological applications. For instance, a study on a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, derived from synthesized imidazole intermediates, explored their potential in phosphodiesterase (PDE) inhibition and antimicrobial activities (Bukhari, Ahmad, Hussain, Rizvi, & Ahmad, 2013).
Synthesis of Biologically Active Compounds
Research has also been conducted on the synthesis of compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating various biologically active compounds. These studies often involve multiple synthesis steps and focus on confirming the structures of the compounds via methods like NMR and mass spectrometry (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).
Inhibition of Neuropeptide Receptors
Some studies have focused on synthesizing imidazole derivatives to act as inhibitors of neuropeptide receptors, such as the Y5 receptor. These compounds have been evaluated for their potential in inhibiting food intake and their cardiovascular effects, contributing to research in neurology and metabolism (Ando, Sato, Nagase, Nagai, Ishikawa, Takahashi, Ohtake, Ito, Hirayama, Mitobe, Iwaasa, Gomori, Matsushita, Tadano, Fujino, Tanaka, Ohe, Ishihara, Kanatani, & Fukami, 2009).
Antiviral Activity
Other research includes the synthesis and evaluation of biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine to inhibit the replication of viruses such as the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This contributes to the development of novel antiviral agents (Enguehard-Gueiffier, Musiu, Henry, Véron, Mavel, Neyts, Leyssen, Paeshuyse, & Gueiffier, 2013).
特性
IUPAC Name |
5-(3-fluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3.2ClH/c14-10-4-1-3-9(7-10)12-8-16-13(17-12)11-5-2-6-15-11;;/h1,3-4,7-8,11,15H,2,5-6H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYYOMWQYSHUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC(=CC=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)
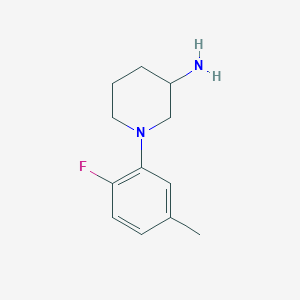
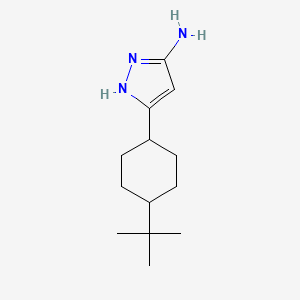
![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)
